molecular formula C19H17NO4 B14563193 2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline CAS No. 62088-88-4

2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline

Cat. No.: B14563193
CAS No.: 62088-88-4
M. Wt: 323.3 g/mol
InChI Key: NAFFVKOOHNPUCK-UHFFFAOYSA-N
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Description

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline is a complex organic compound belonging to the class of benzopyranoquinolines This compound is characterized by the presence of three methoxy groups attached to the benzopyranoquinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline can be achieved through various synthetic routes. One efficient method involves the use of multicomponent reactions. For instance, a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline may involve similar multicomponent reactions on a larger scale. The use of readily available starting materials and the absence of metal catalysts make this method suitable for industrial applications. The products can be purified through simple workup procedures, such as washing with ethanol .

Chemical Reactions Analysis

Types of Reactions

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of methoxy groups and the benzopyranoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of dihydro derivatives .

Mechanism of Action

The mechanism of action of 2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of methoxy groups can influence its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chlorobenzo[h]quinoline-3-carbaldehyde
  • Pyrano[2,3-b]quinoline
  • Benzo[h]pyrano[2,3-b]quinoline

Uniqueness

2,9,10-Trimethoxy-6H-1benzopyrano[4,3-b]quinoline is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity.

Properties

CAS No.

62088-88-4

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

2,9,10-trimethoxy-6H-chromeno[4,3-b]quinoline

InChI

InChI=1S/C19H17NO4/c1-21-13-4-5-16-14(8-13)19-12(10-24-16)6-11-7-17(22-2)18(23-3)9-15(11)20-19/h4-9H,10H2,1-3H3

InChI Key

NAFFVKOOHNPUCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OCC3=C2N=C4C=C(C(=CC4=C3)OC)OC

Origin of Product

United States

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